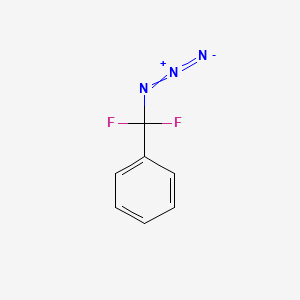
Benzene, (azidodifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (azidodifluoromethyl)- is an organic compound characterized by the presence of an azidodifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (azidodifluoromethyl)- typically involves the introduction of an azidodifluoromethyl group to a benzene ring. This can be achieved through various methods, including:
Nucleophilic substitution reactions: Starting with a halogenated benzene derivative, the halogen can be replaced by an azidodifluoromethyl group using a suitable nucleophile.
Diazotization reactions: Aniline derivatives can be diazotized and subsequently reacted with azidodifluoromethylating agents to introduce the desired group.
Industrial Production Methods: While specific industrial methods for the large-scale production of Benzene, (azidodifluoromethyl)- are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: Benzene, (azidodifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The azidodifluoromethyl group can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the azido group into an amine or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Benzene, (azidodifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in bioconjugation techniques, where the azido group can react with alkyne-containing molecules in click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, (azidodifluoromethyl)- involves its reactivity due to the presence of the azido group. This group can participate in various chemical reactions, such as:
Nucleophilic aromatic substitution: The azido group can be replaced by nucleophiles, leading to the formation of new compounds.
Click chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, which are useful in various applications.
Comparison with Similar Compounds
Benzene, (difluoromethyl)-: Lacks the azido group, making it less reactive in certain types of chemical reactions.
Benzene, (trifluoromethyl)-: Contains an additional fluorine atom, which can influence its reactivity and properties.
Azidobenzene: Contains an azido group but lacks the difluoromethyl group, leading to different chemical behavior.
Properties
CAS No. |
114467-89-9 |
|---|---|
Molecular Formula |
C7H5F2N3 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
[azido(difluoro)methyl]benzene |
InChI |
InChI=1S/C7H5F2N3/c8-7(9,11-12-10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VNFUAQVUHARBBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(N=[N+]=[N-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















